molecular formula C22H19FN4O3 B2647496 N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261017-92-8

N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2647496
CAS RN: 1261017-92-8
M. Wt: 406.417
InChI Key: XUTKNVJAWXNGNP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging

The compound N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, as part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, shows promise in radioligand imaging, particularly for visualizing the translocator protein (18 kDa). The compound DPA-714, a closely related derivative, is designed with a fluorine atom to enable fluorine-18 labeling and in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Antioxidant Activity

Pyrazole-acetamide derivatives demonstrate significant antioxidant activity, as evidenced by two specific compounds, N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide. These compounds exhibit antioxidant properties through various assays, highlighting their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Antitumor Activity

Certain acetamide derivatives, particularly those with a pyrazole moiety, show promise in antitumor applications. These derivatives, such as 4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)-benzenesulfonamide, have been synthesized and tested, revealing effectiveness in inhibiting tumor growth, sometimes even more effectively than reference drugs like doxorubicin (Alqasoumi et al., 2009).

Antimicrobial Activity

Acetamide derivatives, particularly those with 1,3,4-oxadiazole and pyrazole structural elements, demonstrate significant antimicrobial properties. Compounds such as 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide and N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides exhibit inhibitory effects against a range of bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Parikh & Joshi, 2014).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-2-29-18-11-9-17(10-12-18)24-20(28)14-27-13-3-4-19(27)22-25-21(26-30-22)15-5-7-16(23)8-6-15/h3-13H,2,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTKNVJAWXNGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

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